molecular formula C10H15NO B2757677 6-Oxaspiro[4.5]decane-9-carbonitrile CAS No. 1536036-80-2

6-Oxaspiro[4.5]decane-9-carbonitrile

Cat. No.: B2757677
CAS No.: 1536036-80-2
M. Wt: 165.236
InChI Key: JWVFOJFNIKLELF-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decane-9-carbonitrile is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[4.5]decane-9-carbonitrile typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the use of carbohydrate precursors and radical chemistry . For example, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals have been shown to be effective for the remote and selective functionalization of unactivated C(sp3)–H bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[4.5]decane-9-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrile group can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

6-Oxaspiro[4.5]decane-9-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[4.5]decane-9-carbonitrile involves its interaction with molecular targets through its spirocyclic structure and functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The spirocyclic structure provides rigidity and specific spatial orientation, which can be crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and specific interactions with molecular targets.

Properties

IUPAC Name

6-oxaspiro[4.5]decane-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVFOJFNIKLELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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